molecular formula C12H16N2O4 B2889725 methyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate CAS No. 890624-55-2

methyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Cat. No. B2889725
CAS RN: 890624-55-2
M. Wt: 252.27
InChI Key: XDRZMUAIZAERBR-UHFFFAOYSA-N
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Description

Methyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as Pyrazolone and is known for its unique chemical properties, which make it an ideal candidate for use in various laboratory experiments.

Scientific Research Applications

Kinetic Interactions and Potential Antidote Applications

4-Methylpyrazole (4-MP) has been studied for its interactions with ethanol and its potential use as an antidote for methanol and ethylene glycol intoxications. Research indicates that 4-MP, a potent inhibitor of alcohol dehydrogenase activity, can effectively block methanol or ethylene glycol metabolism, suggesting its therapeutic potential in treating poisonings without necessitating hemodialysis. This is supported by studies on healthy human volunteers showing that 4-MP can significantly impact the elimination rates of ethanol and its primary metabolite, potentially extending the therapeutic blood levels of 4-MP in the body. These findings underline the potential medical applications of pyrazole derivatives in toxicology and emergency medicine (Jacobsen et al., 1996).

Environmental Exposure and Detection Methods

Studies on environmental exposure to organophosphorus and pyrethroid pesticides have developed sophisticated detection methods that could be applicable to monitoring exposure to various chemical compounds, including pyrazole derivatives. These methods involve advanced analytical techniques such as liquid chromatography/tandem mass spectrometry, highlighting the importance of accurate detection and quantification in assessing exposure and potential health impacts. This research provides a foundation for future studies on the environmental presence and human exposure to a wide range of chemicals, including potentially those similar to methyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (Babina et al., 2012).

Metabolite Detection and Health Implications

The metabolism and detection of specific metabolites in human plasma and urine, such as those derived from ellagitannins found in pomegranate juice, offer insights into the biological effects of dietary compounds and their potential health benefits. The identification of biomarkers and the study of individual variability in metabolite formation and excretion underscore the complexity of human responses to chemical exposures. These methodologies and findings could be applicable to studying the metabolism and health implications of pyrazole derivatives, providing a framework for understanding how these compounds are processed by the human body and their potential long-term effects (Seeram et al., 2006).

properties

IUPAC Name

methyl 4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-5-14-8(3)11(7(2)13-14)9(15)6-10(16)12(17)18-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRZMUAIZAERBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)CC(=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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